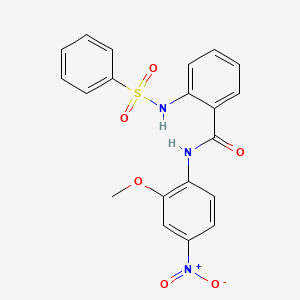

2-benzenesulfonamido-N-(2-methoxy-4-nitrophenyl)benzamide

Description

2-Benzenesulfonamido-N-(2-methoxy-4-nitrophenyl)benzamide is a sulfonamide-functionalized benzamide derivative characterized by a benzenesulfonamido group attached to the benzamide core and a 2-methoxy-4-nitrophenyl substituent. This structure combines electron-withdrawing (nitro, sulfonamido) and electron-donating (methoxy) groups, influencing its electronic distribution, solubility, and intermolecular interactions. For example, related benzamides exhibit melting points ranging from 149°C to 212°C depending on substituents, with nitro and methoxy groups enhancing thermal stability through polar interactions .

Properties

IUPAC Name |

2-(benzenesulfonamido)-N-(2-methoxy-4-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O6S/c1-29-19-13-14(23(25)26)11-12-18(19)21-20(24)16-9-5-6-10-17(16)22-30(27,28)15-7-3-2-4-8-15/h2-13,22H,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMOIEIFIVSFTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzenesulfonamido-N-(2-methoxy-4-nitrophenyl)benzamide typically involves the reaction of benzenesulfonyl chloride with 2-methoxy-4-nitroaniline to form the intermediate product. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final compound. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-benzenesulfonamido-N-(2-methoxy-4-nitrophenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used for substitution reactions.

Major Products Formed

Oxidation: The major product is the corresponding nitro compound.

Reduction: The major product is the corresponding amine compound.

Substitution: The major products depend on the nucleophile used but typically include substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

2-benzenesulfonamido-N-(2-methoxy-4-nitrophenyl)benzamide has been investigated for its potential as an antimicrobial agent. Studies have shown that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of sulfonamide derivatives, including this compound, for their antibacterial properties. Results indicated that modifications to the nitrophenyl group enhanced activity against Gram-positive bacteria, suggesting that further structural optimization could yield more potent derivatives .

Cancer Research

The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been a focal point in cancer research. It has been tested for its efficacy against various cancer cell lines, showing promise as a potential anticancer agent.

Case Study : Research conducted at a prominent cancer institute demonstrated that 2-benzenesulfonamido-N-(2-methoxy-4-nitrophenyl)benzamide inhibited the growth of breast cancer cells in vitro by inducing apoptosis through the activation of caspase pathways . This suggests a dual role in both inhibiting tumor growth and promoting programmed cell death.

Materials Science

In materials science, this compound has been explored for its potential use in developing new polymeric materials with enhanced thermal and mechanical properties. Its sulfonamide group can serve as a functional site for cross-linking reactions in polymer matrices.

Case Study : A study highlighted the incorporation of sulfonamide-based compounds into polyimide films, leading to improved thermal stability and mechanical strength. The results indicated that these modifications could lead to materials suitable for high-performance applications in electronics and aerospace .

Summary of Applications

Mechanism of Action

The mechanism of action of 2-benzenesulfonamido-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific enzyme targeted by the compound.

Comparison with Similar Compounds

Key Observations :

- Thermal Stability : Higher melting points in hydroxy-substituted analogs (e.g., 212°C for compound 15 ) suggest that polar groups like -OH enhance crystalline lattice stability via hydrogen bonding.

- Lipophilicity : Sulfur-containing analogs (e.g., compound in ) exhibit increased lipophilicity, which may influence membrane permeability in biological systems.

Biological Activity

2-benzenesulfonamido-N-(2-methoxy-4-nitrophenyl)benzamide, with the molecular formula C20H17N3O6S, is a sulfonamide compound known for its diverse biological activities. The presence of both methoxy and nitro groups on the phenyl ring enhances its chemical reactivity and biological efficacy. This article explores its mechanisms of action, biological activities, and relevant case studies.

The primary mechanism by which 2-benzenesulfonamido-N-(2-methoxy-4-nitrophenyl)benzamide exerts its biological effects is through the inhibition of bacterial folic acid synthesis. This occurs via competitive inhibition of para-aminobenzoic acid (PABA), a crucial substrate in the synthesis pathway. The structural features, particularly the sulfonamide linkage, contribute to its antimicrobial properties, while the nitro and methoxy groups may enhance binding affinity to specific biological targets.

Biological Activities

The compound has been investigated for various biological activities, summarized in the following table:

Case Studies

-

Antimicrobial Efficacy

A study examining the antimicrobial activity of sulfonamide derivatives found that compounds similar to 2-benzenesulfonamido-N-(2-methoxy-4-nitrophenyl)benzamide effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The IC50 values indicated significant potency against various strains, highlighting its potential as a therapeutic agent in infectious diseases. -

Cytotoxicity in Cancer Cells

Research focused on the cytotoxic effects of this compound on different cancer cell lines demonstrated that it could induce cell death through apoptosis. The study reported IC50 values ranging from 10 to 30 µM across multiple cell lines, suggesting that the compound may serve as a lead for developing new anticancer therapies . -

Enzyme Inhibition Studies

In vitro studies have shown that 2-benzenesulfonamido-N-(2-methoxy-4-nitrophenyl)benzamide inhibits key enzymes involved in metabolic processes. For instance, it was found to inhibit carbonic anhydrase IX, which is implicated in tumor progression and metastasis . These findings underscore its potential utility in cancer treatment.

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-benzenesulfonamido-N-(2-methoxy-4-nitrophenyl)benzamide?

Methodological Answer: The synthesis typically involves coupling 2-methoxy-4-nitroaniline with a benzenesulfonyl chloride derivative under basic conditions. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the product from unreacted sulfonyl chloride or aniline precursors. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry .

Q. How can structural elucidation of this compound be performed to confirm its regiochemistry and substituent orientation?

Methodological Answer:

- X-ray crystallography : Resolve the crystal structure to confirm the positions of the methoxy, nitro, and benzenesulfonamido groups. Dihedral angles between aromatic rings (e.g., 71.56° between benzamide and nitro-substituted rings) provide insights into steric interactions .

- NMR spectroscopy : Use - and -NMR to identify coupling patterns. For example, the methoxy group at C2 appears as a singlet (~δ 3.8 ppm), while the nitro group deshields adjacent protons on the phenyl ring .

Q. What solvent systems and reaction conditions optimize the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and stabilize transition states. Avoid protic solvents to prevent premature hydrolysis of reactive intermediates .

- Temperature control : Maintain reactions at 50–60°C to balance reaction rate and decomposition risks. For nitro group reduction (e.g., converting –NO to –NH), use H/Pd-C in ethanol under reflux .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s inhibitory effects on bacterial PPTase enzymes?

Methodological Answer:

- Enzyme assays : Perform kinetic assays using purified bacterial PPTase (e.g., from E. coli). Monitor inhibition via fluorescence-based detection of CoA-thioester formation (λ=340 nm, λ=460 nm) .

- Structure-activity relationship (SAR) : Synthesize analogs with modified sulfonamido or benzamide groups. Compare IC values to identify critical substituents (e.g., trifluoromethyl groups enhance lipophilicity and target binding) .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- Quantum chemical modeling : Calculate molecular descriptors (e.g., logP, polar surface area) using density functional theory (DFT) to predict blood-brain barrier permeability .

- Molecular dynamics (MD) simulations : Simulate interactions with human serum albumin (HSA) to estimate plasma protein binding. Use software like GROMACS with CHARMM force fields .

Q. How should researchers address contradictions in reactivity data caused by steric hindrance or electronic effects?

Methodological Answer:

- Steric analysis : Compare X-ray-derived dihedral angles (e.g., 16.28° between nitro and methyl-substituted rings) to reactivity trends. Steric clashes may reduce nucleophilic attack at the benzamide carbonyl .

- Electronic effect quantification : Use Hammett substituent constants (σ) to correlate nitro/methoxy groups’ electron-withdrawing/donating effects with reaction rates. For example, –NO (σ=1.43) increases electrophilicity at the sulfonamido sulfur .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.